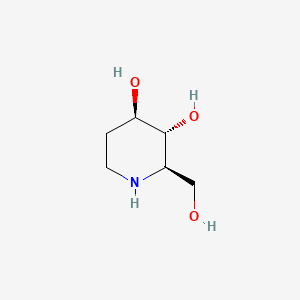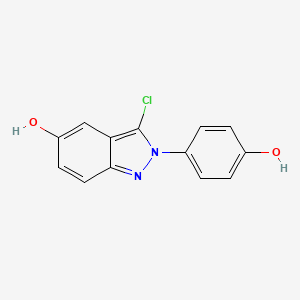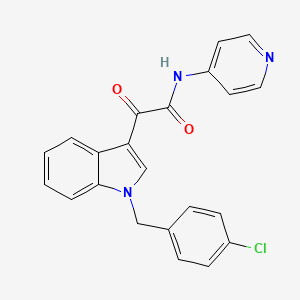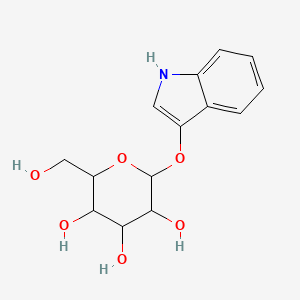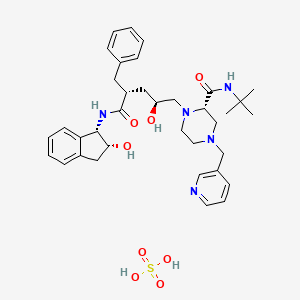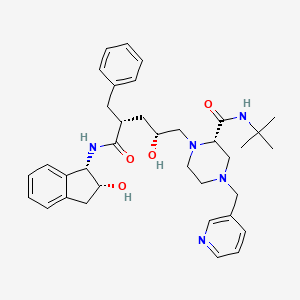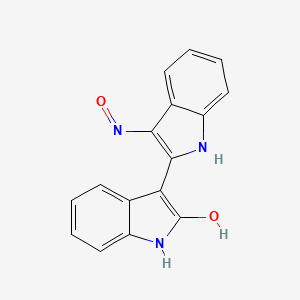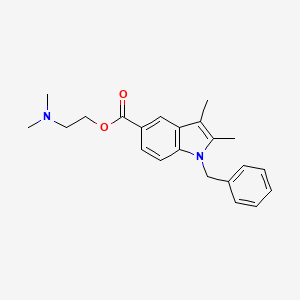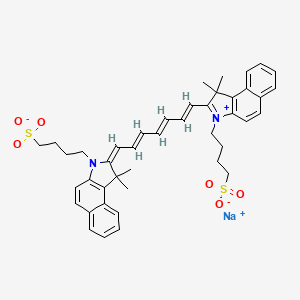
Ingavirin
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'Ingavirin implique la protection des groupes amino ou imino, suivie de la formation du cycle imidazole et du couplage subséquent avec un dérivé de l'acide pentanoïque. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de l'this compound implique la préparation de ses polymorphes, qui possèdent d'excellentes propriétés physico-chimiques et une grande stabilité. Le processus comprend la cristallisation de l'this compound à partir de solvants appropriés, suivie du séchage et du broyage pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'Ingavirin subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.
Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pH contrôlés afin de garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que des dérivés oxo, des formes réduites et des composés imidazole substitués .
Applications de la recherche scientifique
L'this compound a été largement étudié pour ses propriétés antivirales. Il a montré une efficacité contre le virus de la grippe A (H1N1), le virus parainfluenza humain et les infections par adénovirus humain chez les modèles animaux . En outre, l'this compound a été considéré comme un agent potentiel pour lutter contre le coronavirus 2 du syndrome respiratoire aigu sévère (SRAS-CoV-2) en raison de sa capacité à interférer avec des protéines de liaison à l'ARN cellulaires spécifiques . Ses propriétés immunomodulatrices en font également un composé précieux pour induire une immunité adaptative dans les cellules hôtes .
Mécanisme d'action
L'this compound exerce ses effets antiviraux par un mécanisme d'action complexe. Il inhibe la réplication des nucléoprotéines virales en empêchant leur migration du cytoplasme vers le noyau. Cette inhibition perturbe le cycle de réplication virale, ce qui entraîne une réduction de la charge virale . En outre, les propriétés immunomodulatrices de l'this compound renforcent la réponse immunitaire de l'hôte, offrant une protection supplémentaire contre les infections virales .
Applications De Recherche Scientifique
Ingavirin has been extensively studied for its antiviral properties. It has shown efficacy against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animal models . Additionally, this compound has been considered a potential agent to combat Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) due to its ability to interfere with specific cellular RNA-binding proteins . Its immunomodulating properties also make it a valuable compound for inducing adaptive immunity in host cells .
Mécanisme D'action
Ingavirin exerts its antiviral effects through a complex mechanism of action. It inhibits the replication of viral nucleoproteins by preventing their migration from the cytoplasm to the nucleus. This inhibition disrupts the viral replication cycle, leading to a reduction in viral load . Additionally, this compound’s immunomodulating properties enhance the host’s immune response, providing further protection against viral infections .
Comparaison Avec Des Composés Similaires
Composés similaires
Oseltamivir (Tamiflu) : L'Ingavirin et l'Oseltamivir sont tous deux utilisés pour le traitement de la grippe.
Ribavirine : Un autre composé antiviral utilisé pour traiter diverses infections virales.
Arbidol : Un médicament antiviral utilisé pour la grippe et d'autres infections respiratoires.
Unicité de l'this compound
L'unicité de l'this compound réside dans son activité antivirale à large spectre et sa capacité à moduler la réponse immunitaire de l'hôte. Contrairement aux autres médicaments antiviraux qui ciblent des protéines virales spécifiques, l'this compound interfère avec le processus de réplication virale à plusieurs stades, ce qui en fait un agent antiviral polyvalent et puissant .
Propriétés
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMLUFVKJLCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433141 | |
| Record name | AGN-PC-0MW29Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219694-63-0 | |
| Record name | Pentanedioic acid imidazolyl ethanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ingavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AGN-PC-0MW29Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INGAVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


